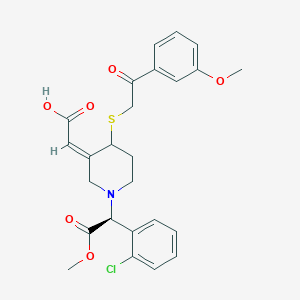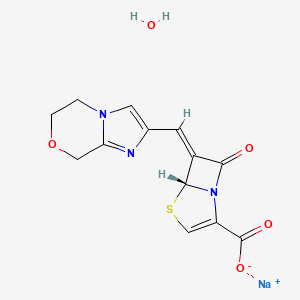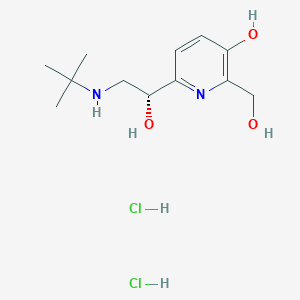
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine: is a chemical compound with the molecular formula C6H14BrNO2 and a molecular weight of 212.08 g/mol . It is characterized by the presence of a bromoethoxy group attached to an ethanamine backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine typically involves the reaction of 2-bromoethanol with diethylene glycol under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of diethylene glycol attacks the bromine atom of 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted amines.
Applications De Recherche Scientifique
Chemistry: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used as a linker in the synthesis of bioconjugates. It helps in attaching various biomolecules to surfaces or other molecules, facilitating studies in biochemistry and molecular biology .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, surfactants, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical products .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-Bromo-3,6,9-trioxadecane
Comparison: Compared to these similar compounds, 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is unique due to the presence of the ethanamine group, which imparts different reactivity and properties. The presence of the amine group allows for additional functionalization and applications in various fields .
Propriétés
Formule moléculaire |
C6H14BrNO2 |
|---|---|
Poids moléculaire |
212.08 g/mol |
Nom IUPAC |
2-[2-(2-bromoethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C6H14BrNO2/c7-1-3-9-5-6-10-4-2-8/h1-6,8H2 |
Clé InChI |
KTXYDAIBIFBFEQ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)



![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)



![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)

